molecular formula C14H10Cl2N4 B8040416 3-(4,7-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile

3-(4,7-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile

Cat. No.: B8040416
M. Wt: 305.2 g/mol
InChI Key: VCRJFUKBYGKLOW-UHFFFAOYSA-N
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Description

3-(4,7-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile is a compound belonging to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazole ring fused to a quinoline moiety, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-(4,7-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile typically involves the condensation of a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . This method provides a straightforward route to the desired product with good yields. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-(4,7-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(4,7-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

3-(4,7-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile can be compared with other quinolinyl-pyrazoles, such as:

  • 4-Chloro-3-methylpyrazolo[3,4-b]quinoline
  • 7-Chloro-3-methylpyrazolo[3,4-b]quinoline
  • 3-Methylpyrazolo[3,4-b]quinoline

These compounds share similar core structures but differ in their substitution patterns, which can lead to variations in their chemical and biological properties. The presence of the dichloro and propanenitrile groups in this compound makes it unique and contributes to its distinct pharmacological profile .

Properties

IUPAC Name

3-(4,7-dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c1-8-12-13(16)10-4-3-9(15)7-11(10)18-14(12)20(19-8)6-2-5-17/h3-4,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRJFUKBYGKLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(C=CC(=C3)Cl)C(=C12)Cl)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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